

Affinity Enrichment of 2-Hydroxyisobutyrylated Peptides: Application Notes and Protocols

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Compound of Interest

Compound Name: 2-Hydroxyisobutyryl-CoA

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Introduction

Lysine 2-hydroxyisobutyrylation (Khib) is a recently discovered and evolutionarily conserved post-translational modification (PTM) that plays a crucial role in regulating various cellular processes, including gene transcription, metabolism, and signal transduction.[1][2] The structural similarity of the 2-hydroxyisobutyryl group to other acyl modifications suggests its potential involvement in a wide array of biological functions and its dysregulation has been associated with various diseases, including cancer and metabolic disorders.[3][4] Due to the low abundance of Khib-modified peptides in complex biological samples, their identification and quantification by mass spectrometry (MS) pose a significant analytical challenge. Affinity enrichment using specific antibodies is a critical step to selectively isolate these modified peptides, thereby enabling their comprehensive analysis.

This document provides detailed application notes and protocols for the affinity enrichment of 2-hydroxyisobutyrylated peptides, designed to guide researchers, scientists, and drug development professionals in their proteomics workflows.

Quantitative Data Summary

The following tables summarize quantitative data from various studies that have successfully employed affinity enrichment for the large-scale identification of Khib sites and proteins. This

data highlights the effectiveness of the antibody-based enrichment strategy across different species and cell types.

Table 1: Summary of Identified 2-Hydroxyisobutyrylated Sites and Proteins in Various Studies

Organism/Cell Line	Number of Khib Sites Identified	Number of Khib Proteins Identified	Reference
Human Pancreatic Cancer	10,367	2,325	[4] [5]
IgA Nephropathy Patients	3,684	1,036	[1]
Candida albicans	6,659	1,438	[6]
Proteus mirabilis	4,735	1,051	[2]
Wheat (Triticum aestivum L.)	6,042	1,742	[7]
HEK293 cells (Tip60 overexpression)	3,502	1,050	[8]

Experimental Protocols

This section outlines a detailed protocol for the affinity enrichment of Khib peptides from a complex protein digest. The protocol is a compilation of methodologies cited in various successful proteomic studies.

I. Protein Extraction, Digestion, and Peptide Preparation

- Protein Extraction:
 - Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.
 - Sonicate or homogenize the sample to ensure complete cell disruption.

- Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant containing the total protein extract.
- Determine the protein concentration using a standard protein assay (e.g., BCA assay).
- Protein Reduction, Alkylation, and Digestion:
 - Reduction: Add dithiothreitol (DTT) to the protein extract to a final concentration of 5-10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
 - Alkylation: Add iodoacetamide (IAA) to a final concentration of 11-20 mM and incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.
 - Digestion: Dilute the sample with a digestion buffer (e.g., 100 mM triethylammonium bicarbonate, TEAB) to reduce the concentration of denaturants. Add trypsin at an enzyme-to-protein ratio of 1:50 to 1:100 and incubate overnight at 37°C.
 - Quenching: Stop the digestion by adding formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1-1%.
- Peptide Desalting:
 - Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge or StageTip to remove salts and other interfering substances.
 - Wash the column with a low organic solvent concentration buffer (e.g., 0.1% TFA in water).
 - Elute the peptides with a high organic solvent concentration buffer (e.g., 50-80% acetonitrile in 0.1% TFA).
 - Dry the eluted peptides using a vacuum centrifuge.

II. Affinity Enrichment of Khib Peptides

- Antibody-Bead Conjugation (if not pre-conjugated):
 - Wash magnetic or agarose beads (e.g., Protein A/G) with a suitable buffer.

- Incubate the beads with a pan anti-Khib antibody with gentle rotation at 4°C for several hours or overnight.
- Wash the antibody-conjugated beads to remove any unbound antibody.
- Immunoprecipitation:
 - Resuspend the dried peptide mixture in an immunoprecipitation (IP) buffer (e.g., NETN buffer: 100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% NP-40, pH 8.0).[6]
 - Add the peptide solution to the pre-washed pan anti-Khib antibody-conjugated beads.[8]
 - Incubate the mixture overnight at 4°C with gentle shaking to allow for the binding of Khib peptides to the antibody.[4][5][6][8]
- Washing:
 - Pellet the beads by centrifugation or using a magnetic rack.
 - Discard the supernatant containing non-specifically bound peptides.
 - Wash the beads multiple times (typically 3-4 times) with the IP buffer to remove non-specific binders.
 - Perform a final wash with deionized water to remove any residual buffer components.[4][5][6]
- Elution:
 - Elute the enriched Khib peptides from the beads using an acidic solution, such as 0.1% trifluoroacetic acid (TFA).[6][8]
 - Collect the eluate. Repeat the elution step to maximize the recovery of enriched peptides.
 - Combine the eluates and dry them in a vacuum centrifuge.

III. LC-MS/MS Analysis

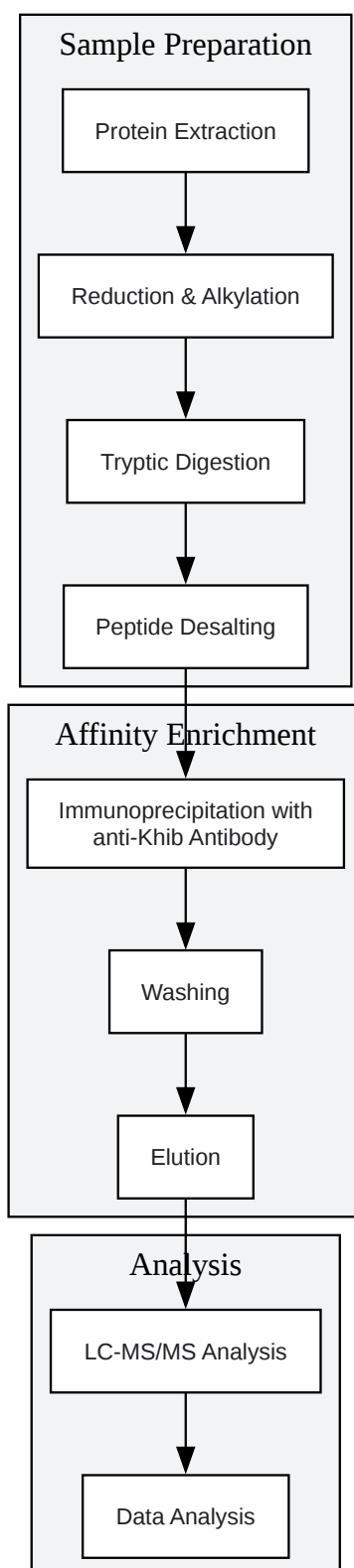
- Peptide Desalting and Resuspension:

- Desalt the enriched Khib peptides using a C18 StageTip or ZipTip to remove any residual contaminants from the elution buffer.[8]
- Resuspend the final peptide sample in a solvent suitable for mass spectrometry analysis (e.g., 0.1% formic acid in water).
- Liquid Chromatography (LC) Separation:
 - Load the resuspended peptides onto a reversed-phase analytical column.
 - Separate the peptides using a linear gradient of acetonitrile in 0.1% formic acid.
- Tandem Mass Spectrometry (MS/MS) Analysis:
 - Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Q-Exactive, Orbitrap).[8]
 - Set the instrument to data-dependent acquisition (DDA) mode to automatically select the most abundant precursor ions for fragmentation.
 - Set 2-hydroxyisobutyrylation of lysine as a variable modification in the search parameters.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the affinity enrichment workflow for 2-hydroxyisobutyrylated peptides.

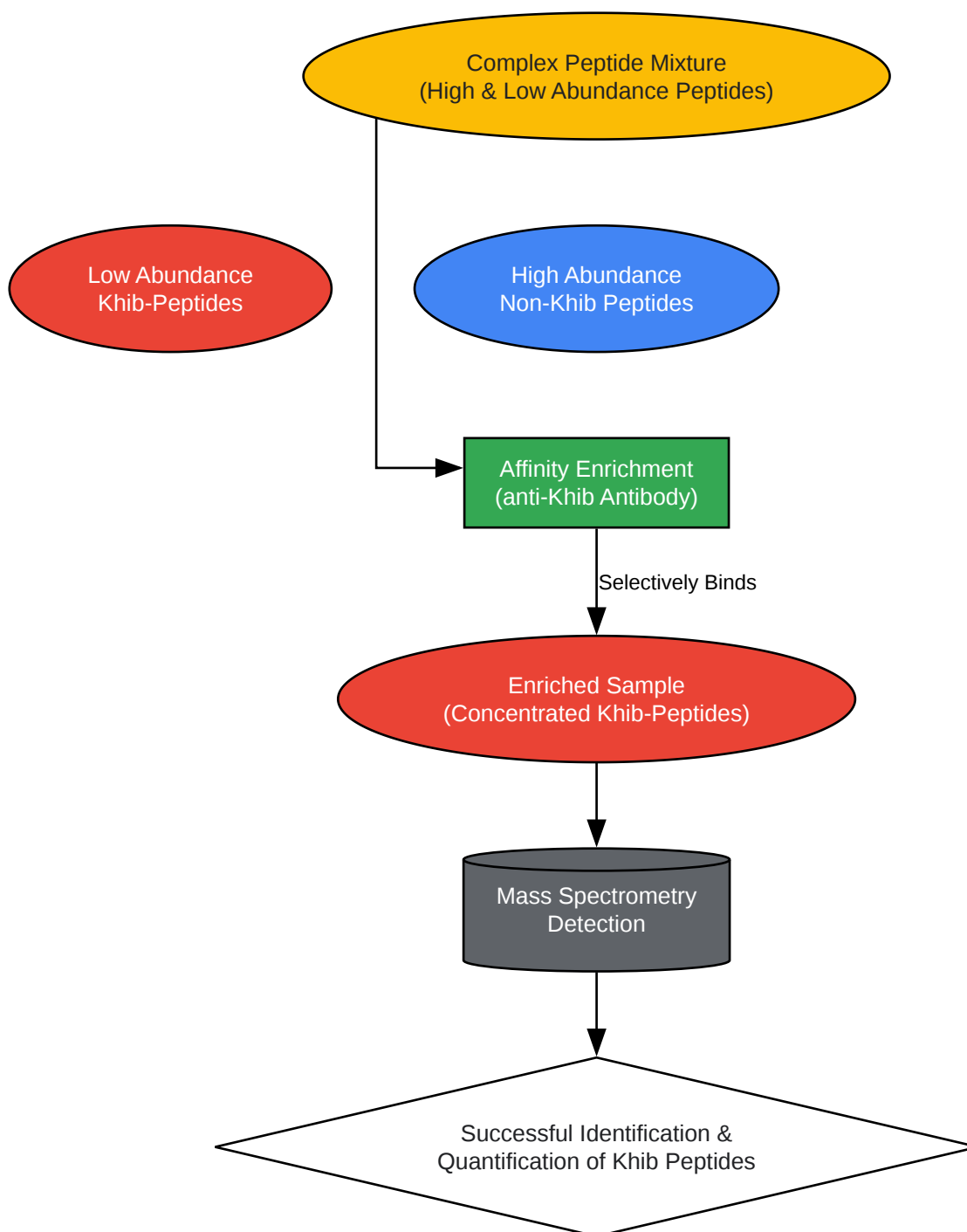


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Caption: Experimental workflow for affinity enrichment of Khib peptides.

Logical Relationship of Affinity Enrichment

This diagram illustrates how affinity enrichment enhances the detection of low-abundance Khib peptides in a complex biological sample.



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Caption: Logic of Khib peptide enrichment for enhanced MS detection.

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